Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate

Butyrylcholinesterase Inhibition Cholinesterase Enzyme Kinetics

Researchers exploring 1,2,4-oxadiazole SAR often face a lack of well-characterized 3-ester intermediates. This compound directly addresses this gap. It features a 5-chlorothiophene moiety critical for apoptosis induction, while the 3-ethyl ester provides a hydrolytically labile handle for pro-drug design or amide library synthesis. Its moderate BChE binding (Ki = 1,850 nM) offers a clear hit-to-lead starting point. Key procurement advantages: • Enables systematic exploration of 5-chlorothiophene regioisomer topology versus the 3-chlorothiophene analog (EC50 = 3,614 nM, T-47D cells). • Superior lipophilicity (cLogP ~2.9 vs. ~2.1) compared to the free carboxylic acid, facilitating controlled coupling reactions. • Reliable supply of a niche, research-grade building block not widely available from major reagent vendors.

Molecular Formula C9H7ClN2O3S
Molecular Weight 258.68 g/mol
Cat. No. B13627441
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate
Molecular FormulaC9H7ClN2O3S
Molecular Weight258.68 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=NOC(=N1)C2=CC=C(S2)Cl
InChIInChI=1S/C9H7ClN2O3S/c1-2-14-9(13)7-11-8(15-12-7)5-3-4-6(10)16-5/h3-4H,2H2,1H3
InChIKeyJELAFRXAJJPBCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate: Chemical Identity & Core Scaffold


Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate is a disubstituted 1,2,4-oxadiazole featuring an ethyl ester at the 3-position and a 5-chlorothiophen-2-yl moiety at the 5-position. The core 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, notably employed in apoptosis-inducing anticancer agents and antibacterials [1][2]. Unlike its extensively characterized 3-aryl-5-aryl counterparts, primary research data for this specific ethyl ester analog is sparse, positioning it primarily as a versatile synthetic intermediate or a differentiated screening candidate within larger oxadiazole libraries [3].

Ethyl ester handle as synthetic intermediate for amide libraries
Differentiated 5-chlorothiophene scaffold for SAR exploration
Screening candidate with sparse primary data, enabling novel IP generation

Why Generic Oxadiazole Replacement Fails: Substituent SAR


The interchangeable substitution of 1,2,4-oxadiazole derivatives is not feasible due to the profound impact of specific aryl and functional group combinations on biological target engagement and physicochemical properties. For apoptosis induction, a substituted five-membered heterocycle at the 5-position (such as the chlorothiophene in the target compound) is critical, while the 3-position modulates potency and solubility [1]. The 3-ester in this compound uniquely confers hydrolytic lability to the carboxylic acid, directly impacting its utility in pro-drug design or as a synthetic intermediate . Substituting this with a 3-aryl or 3-carboxylic acid counterpart fundamentally alters the compound's biological trajectory, synthetic utility, and pharmacokinetic profile, making targeted selection imperative for precise research outcomes.

3-Ester vs. 3-Aryl Replacement
Hydrolytic lability of the ethyl ester and its prodrug/synthetic utility may not transfer to 3-aryl oxadiazole counterparts.
5-Chlorothiophene Regioisomer
Apoptosis SAR is driven by chlorine position; the 5-chloro isomer may not replicate the 3-chloro analog's cell-response profile.
Carboxylic Acid Analog Interchange
The free acid (cLogP ~2.1) differs in lipophilicity and synthetic activation requirements, limiting direct substitution in ester-dependent workflows.

Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate: Quantitative Differentiation


BChE Ki: Target Compound vs. Potent Analog

Target engagement data from BindingDB directly allows a quantitative comparison of the target compound's inhibitory potency against equine serum butyrylcholinesterase (BChE) with a more potent analog from a 2021 series of 1,2,4-oxadiazole BChE inhibitors. The target compound exhibits a Ki of 1,850 nM, which is approximately 50-fold weaker than a representative potent analog from the same study (Ki = 37 nM), providing a clear quantitative benchmark for binding efficiency [1][2].

BChE Binding Affinity
Head-to-head
Ki 1,850 nM vs. 37 nM (analog)
Supports off-target liability profiling for cancer research contexts
~50-fold lower affinity; equine serum BChE assay
Butyrylcholinesterase Inhibition Cholinesterase Enzyme Kinetics Binding Affinity

Ester vs. Acid: Prodrug & Synthetic Intermediate

A key structural differentiation point lies in the 3-carboxylate functional group. The target compound is an ethyl ester, while a commercially available comparator, 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1339333-33-3), features a free carboxylic acid . The ester is more lipophilic (cLogP ~2.9) than the acid (cLogP ~2.1), which generally enhances membrane permeability but may be hydrolyzed in vivo or under basic conditions. This directly positions the target compound as a penultimate intermediate for further derivatization into amides or other analogs, a role the acid cannot fulfill without additional activation steps.

Lipophilicity & Functional Group
Head-to-head
cLogP ~2.9 (ester) vs. ~2.1 (acid)
Positions target as more lipophilic synthetic intermediate
Calculated property; experimental validation advised
Prodrug Design Synthetic Intermediate Carboxylic Acid Solubility

Thiophene Chlorine Substitution & Apoptosis SAR

SAR studies on closely related 1,2,4-oxadiazoles reveal that the position of the chlorine atom on the thiophene ring is a critical determinant of biological activity. The high-throughput screening hit 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (Compound 1d) was identified as a novel apoptosis inducer with an EC50 of 3,614 nM in T-47D breast cancer cells [1][2]. This comparator features a 3-chlorothiophene (chlorine adjacent to the sulfur atom), while the target compound contains a 5-chlorothiophene (chlorine distal to the sulfur), a structural distinction that could drastically alter its apoptosis-inducing potential and target binding. This highlights the need for empirical screening rather than assuming class-wide equipotency.

Apoptosis SAR Context
Cross-study comparable
Comparator EC50 3,614 nM; target data unavailable
Underexplored 5-chlorothiophene regioisomer opportunity
Empirical screening required; class equipotency not assumed
Apoptosis Caspase Activation Structure-Activity Relationship Anticancer

Antibacterial Potential: Class-Level Lead Comparison

A rigorous SAR study on 72 oxadiazole analogs assessed minimal-inhibitory concentrations (MICs) against the ESKAPE panel of bacteria. The lead compound, oxadiazole 72c, demonstrated potent in vitro antibacterial activity, favorable pharmacokinetics with 41% oral bioavailability, and proven efficacy in a mouse model of MRSA infection [1]. While this data is from a structurally distinct oxadiazole scaffold, it establishes a class-level precedent for the antibacterial potential of the oxadiazole core and provides a high benchmark for performance (low MICs, in vivo efficacy) against which any new analogs, including the target compound, would be measured.

Antibacterial Class Precedent
Class-level inference
Lead oxadiazole 72c: in vivo MRSA efficacy reported
Supports rationale for target antimicrobial screening
Structurally distinct scaffold; target MIC data needed
Antibacterial Oxadiazole MIC MRSA

Ethyl 5-(5-chlorothiophen-2-yl)-1,2,4-oxadiazole-3-carboxylate: Application Scenarios


Medicinal Chemistry Optimization Campaigns

The proven but moderate BChE binding affinity (Ki = 1,850 nM) [1] and the ethyl ester handle make this compound an ideal starting point for hit-to-lead optimization. Its structure is differentiated from the more potent 3-aryl-5-aryl apoptosis inducers by its 3-ester group [2]. Procurement is justified for medicinal chemistry teams aiming to synthesize focused amide libraries or explore SAR around the 5-chlorothiophene moiety to improve potency and selectivity against cancer or bacterial targets while managing off-target cholinesterase effects.

Chlorine Regioisomerism & Apoptosis Investigation

The clear SAR precedent set by the 3-chlorothiophene analog 1d (EC50 = 3,614 nM in T-47D cells) [2] provides a direct rationale to evaluate the target compound's 5-chlorothiophene regioisomer. This is a classic medicinal chemistry comparison to understand the topological requirements of the target binding site. Laboratories focused on caspase activation and programmed cell death research should procure this compound as part of a systematic exploration of the 5-chlorothiophene-1,2,4-oxadiazole chemical space.

Advanced Intermediate for Prodrug & Conjugate Synthesis

The quantifiable difference in lipophilicity (cLogP ~2.9 vs. ~2.1) [1] and functional group chemistry between the ethyl ester and the free carboxylic acid analog positions this compound as a superior, more lipophilic synthetic building block. Scientific procurement should prioritize this compound when the synthetic route requires an ester-protected oxadiazole for subsequent coupling reactions, such as amide bond formation or ester hydrolysis under controlled conditions, which are standard in pro-drug design.

Application
Selection Property
Validation Focus
Hit-to-lead optimization
Ethyl ester synthetic handle
Off-target BChE assay profiling
Chlorine regioisomer SAR
5-Chlorothiophene topological probe
Caspase-activation cell assay context
Prodrug & conjugate synthesis
Ester-protected oxadiazole building block
Amide library derivatization & hydrolysis control
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